![molecular formula C14H18ClN3 B2387357 1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine CAS No. 956199-27-2](/img/structure/B2387357.png)
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine
Overview
Description
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . At first, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ketamine, a similar compound, have been described in the Synthesis Analysis section .
Mechanism of Action
CP 47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they trigger a cascade of signaling events that can have a wide range of effects on the body. CP 47,497 has been shown to activate these receptors more strongly than natural cannabinoids such as THC, which may contribute to its potent effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce pain, inflammation, and anxiety, as well as improve memory and cognitive function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of CP 47,497 is its potency, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency also means that it must be used with caution in laboratory experiments, as even small amounts can have strong effects. Additionally, its synthetic nature means that it may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
There are many potential future directions for research on CP 47,497. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain, multiple sclerosis, and other conditions. Another area of research could focus on the compound's effects on the endocannabinoid system and its role in regulating various physiological processes. Additionally, further studies may be needed to determine the safety and efficacy of CP 47,497 in humans, as well as its potential for abuse and addiction.
Scientific Research Applications
CP 47,497 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which is involved in regulating pain, mood, appetite, and other physiological processes. CP 47,497 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of conditions such as chronic pain, multiple sclerosis, and Alzheimer's disease.
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10-13(8-16-3)11(2)18(17-10)9-12-6-4-5-7-14(12)15/h4-7,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPJRZIZVBLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

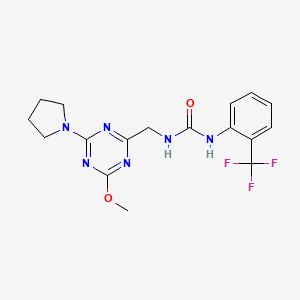
![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)
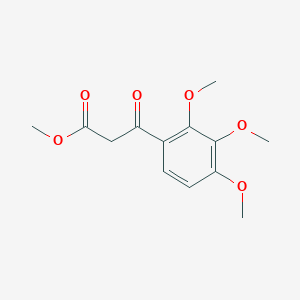
![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2387282.png)
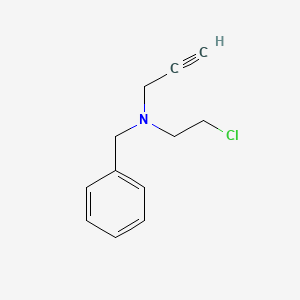
![4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2387286.png)
![1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387287.png)
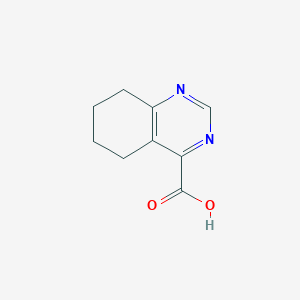
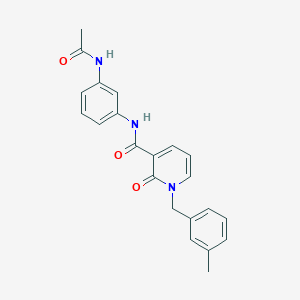
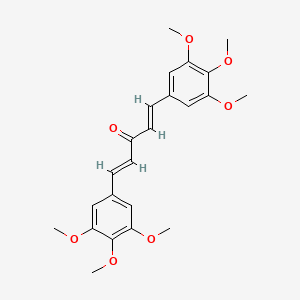
![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2387294.png)
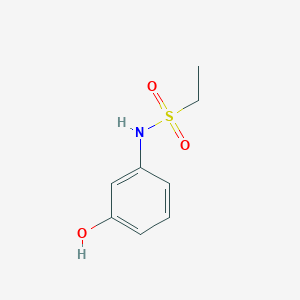
![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)